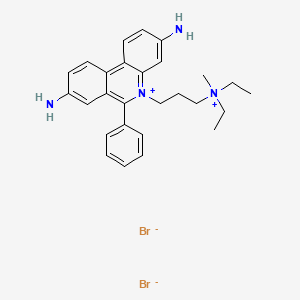

Propidium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propidium bromide is a fluorescent intercalating agent widely used in molecular biology for staining nucleic acids. It binds to DNA by intercalating between the bases, which allows it to be used in various applications such as gel electrophoresis and flow cytometry. When bound to DNA, this compound exhibits enhanced fluorescence, making it a valuable tool for visualizing and quantifying nucleic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propidium bromide can be synthesized through a multi-step process involving the reaction of phenanthridine with bromine. The reaction typically involves the following steps:

Bromination: Phenanthridine is reacted with bromine to introduce bromine atoms into the molecule.

Quaternization: The brominated phenanthridine is then reacted with a quaternizing agent, such as methyl iodide, to form the final this compound compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Propidium bromide primarily undergoes intercalation reactions with nucleic acids. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable aromatic structure.

Common Reagents and Conditions

The primary reagent for this compound’s interaction is DNA or RNA. The conditions for these reactions usually involve aqueous solutions with controlled pH and ionic strength to facilitate binding.

Major Products Formed

The major product formed from the interaction of this compound with nucleic acids is a fluorescent complex that can be detected using various fluorescence-based techniques.

Applications De Recherche Scientifique

Propidium bromide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker for nucleic acids in gel electrophoresis.

Biology: Employed in flow cytometry to differentiate between live and dead cells, as it can penetrate only cells with compromised membranes.

Medicine: Utilized in apoptosis assays to identify and quantify apoptotic cells.

Industry: Applied in quality control processes for detecting nucleic acid contamination in various products.

Mécanisme D'action

Propidium bromide exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, leading to enhanced fluorescence. The compound specifically targets nucleic acids, making it an effective tool for staining and visualizing DNA and RNA in various experimental setups.

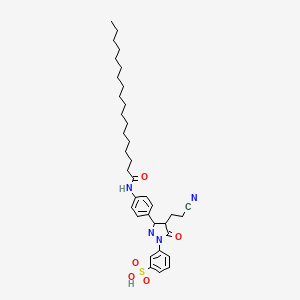

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethidium bromide: Another intercalating agent used for staining nucleic acids, but it is more toxic and less stable than propidium bromide.

Acridine orange: A nucleic acid-selective fluorescent cationic dye that can also be used to stain DNA and RNA.

GelRed: A safer alternative to ethidium bromide, offering similar staining properties with reduced toxicity.

Uniqueness of this compound

This compound is unique due to its high affinity for nucleic acids and its ability to produce strong fluorescence upon binding. Its relatively lower toxicity compared to ethidium bromide makes it a preferred choice in many laboratory applications.

Propriétés

Numéro CAS |

72460-87-8 |

|---|---|

Formule moléculaire |

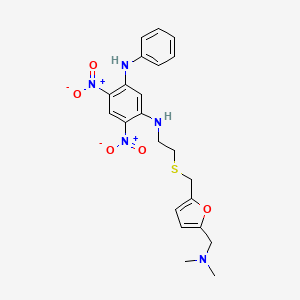

C27H34Br2N4 |

Poids moléculaire |

574.4 g/mol |

Nom IUPAC |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dibromide |

InChI |

InChI=1S/C27H33N4.2BrH/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1 |

Clé InChI |

ZLSOONVQLWLPMF-UHFFFAOYSA-M |

SMILES canonique |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.